Cas no 2228617-32-9 (tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate)
tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate
- EN300-1892857
- tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate
- 2228617-32-9
-
- Inchi: 1S/C14H21NO5/c1-14(2,3)20-13(18)15-11-6-5-9(19-4)7-10(11)12(17)8-16/h5-7,12,16-17H,8H2,1-4H3,(H,15,18)
- InChI Key: JSLSYMKDIBUVCW-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1C(CO)O)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 283.14197277g/mol
- Monoisotopic Mass: 283.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 88Ų
tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1892857-0.05g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 0.05g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1892857-0.1g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 0.1g |
$1005.0 | 2023-09-18 | ||
| Enamine | EN300-1892857-0.25g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 0.25g |
$1051.0 | 2023-09-18 | ||
| Enamine | EN300-1892857-0.5g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 0.5g |
$1097.0 | 2023-09-18 | ||
| Enamine | EN300-1892857-1.0g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1892857-2.5g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 2.5g |
$2240.0 | 2023-09-18 | ||
| Enamine | EN300-1892857-5.0g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1892857-10.0g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 10g |
$4914.0 | 2023-05-23 | ||
| Enamine | EN300-1892857-1g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 1g |
$1142.0 | 2023-09-18 | ||
| Enamine | EN300-1892857-5g |
tert-butyl N-[2-(1,2-dihydroxyethyl)-4-methoxyphenyl]carbamate |
2228617-32-9 | 5g |
$3313.0 | 2023-09-18 |
tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate
tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate (CAS No. 2228617-32-9): An Overview and Recent Advances
tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate (CAS No. 2228617-32-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of carbamates, which are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The structure of tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a substituted phenyl ring. The presence of the 1,2-dihydroxyethyl group and the 4-methoxy substitution on the phenyl ring imparts specific chemical and biological properties to this compound. These structural features contribute to its stability, solubility, and reactivity, making it an attractive candidate for various pharmaceutical applications.
Recent research has focused on elucidating the biological activities of tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
In the context of cancer research, tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate has shown promise as a potential anti-cancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that this compound could be further developed as a novel therapeutic agent for cancer treatment.
Beyond its anti-inflammatory and anti-cancer properties, tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate has also been investigated for its neuroprotective effects. Research has indicated that this compound can protect neurons from damage caused by oxidative stress and neurotoxic agents. This neuroprotective activity makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 4-methoxyaniline with tert-butyl chloroformate to form the tert-butyl carbamate intermediate, followed by the addition of 1,2-dihydroxyethylamine to obtain the final product. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound.
In terms of pharmacokinetics, studies have shown that tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and can cross the blood-brain barrier, which is crucial for its potential use in treating central nervous system disorders. However, further research is needed to fully understand its pharmacokinetic profile and optimize its therapeutic potential.
The safety profile of tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate is an important consideration in its development as a pharmaceutical agent. Preclinical toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are required before it can be advanced to clinical trials.
In conclusion, tert-butyl N-2-(1,2-dihydroxyethyl)-4-methoxyphenylcarbamate (CAS No. 2228617-32-9) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and diverse biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and pharmacology. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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